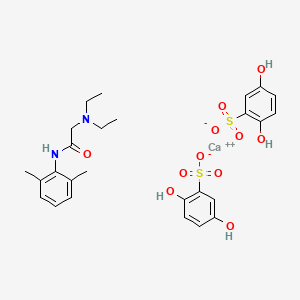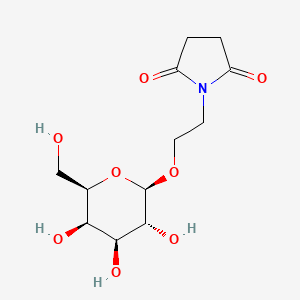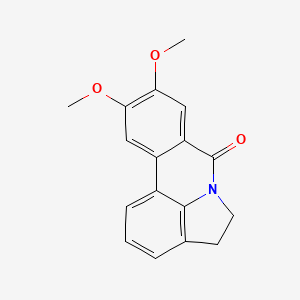
Oxoassoanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxoassoanine is a member of phenanthridines.
Scientific Research Applications
Isolation and Characterization
Oxoassoanine, a derivative of the phenanthridine alkaloid assoanine, was identified in Narcissus assoanus. This discovery was significant because oxoassoanine is not an artefact, but a naturally occurring compound in the plant (Llabrés et al., 1986).
DNA Damage and Repair
Research has highlighted the role of oxanine derivatives in DNA damage and repair. Oxanine, a base lesion derived from guanine, is known for its mutagenicity and its presence in DNA. Studies have explored the enzymatic activities responsible for repairing oxanine-related DNA damage in mammalian systems, including the excision of oxanine from DNA by certain glycosylases (Hitchcock et al., 2004).
DNA–Protein Cross-Linking
Oxanine has been implicated in the formation of DNA-protein cross-links (DPCs), a significant form of cellular damage. Studies have characterized these cross-links, which are induced by reactive nitrogen species, and explored their potential role in diseases such as cancer (Chen et al., 2007).
Biotechnological Applications
Oxanine's unique reactivity with amino and thiol groups has been harnessed in biotechnological applications. Its ability to form covalent bonds without additional activation steps makes it useful in designing DNA-conjugated systems for various applications, including DNA microarray fabrication (Pack et al., 2007).
Analytical Techniques
Oxanine's behavior in analytical techniques such as capillary electrophoresis has been studied. Its unique acid-base equilibria influence its migration behavior, which is important for the detection of oxanine formed in vivo (Suzuki et al., 2000).
properties
CAS RN |
65367-74-0 |
|---|---|
Product Name |
Oxoassoanine |
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
4,5-dimethoxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,12(16),13-hexaen-8-one |
InChI |
InChI=1S/C17H15NO3/c1-20-14-8-12-11-5-3-4-10-6-7-18(16(10)11)17(19)13(12)9-15(14)21-2/h3-5,8-9H,6-7H2,1-2H3 |
InChI Key |
PENHARRUWVHIOQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC4=C3N(C2=O)CC4)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC4=C3N(C2=O)CC4)OC |
Other CAS RN |
65367-74-0 |
synonyms |
oxoassoanine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



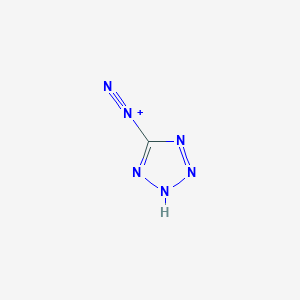
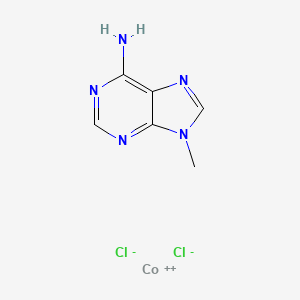
![N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-19-hydroxy-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1198950.png)

![1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile](/img/structure/B1198952.png)
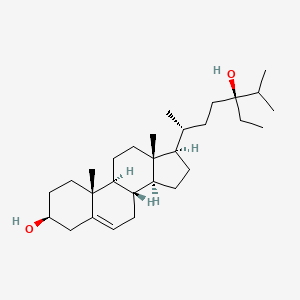
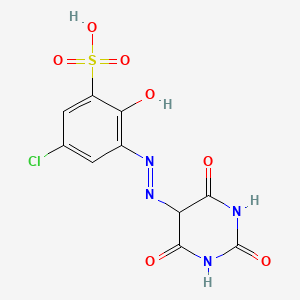
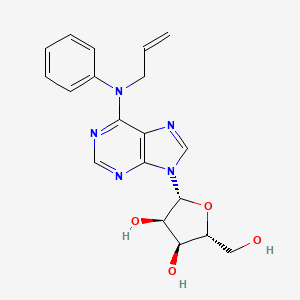
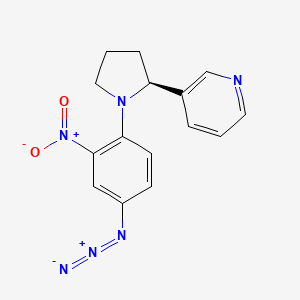
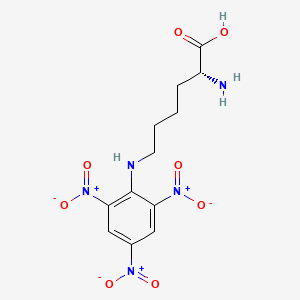
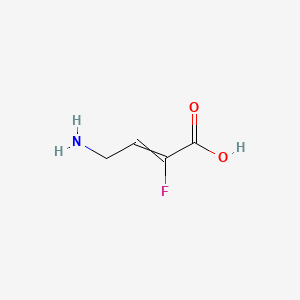
![1-[1-(6-Methoxy-2-naphthyl)ethyl]-2-[(diethylamino)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1198967.png)
